REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].Br[C:6]1[C:15]([O:16][CH3:17])=[CH:14][CH:13]=[C:12]2[C:7]=1[CH:8]=[CH:9][C:10]([CH:18]([CH3:21])[C:19]#[N:20])=[CH:11]2.Cl>C(Cl)Cl.C1(C)C=C(C)C=C(C)C=1>[CH3:17][O:16][C:15]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[CH:11]=[C:10]([CH:18]([CH3:21])[C:19]#[N:20])[CH:9]=[CH:8]2 |f:0.1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
2-(5-bromo-6-methoxy-2-naphthyl)propionitrile
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C2C=CC(=CC2=CC=C1OC)C(C#N)C
|
Name
|
ice
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
8.3 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC(=CC(=C1)C)C)C
|
Type
|
CUSTOM
|
Details
|
under stirring to a solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at about 20° C
|
Type
|
STIRRING
|
Details
|
under stirring for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
is slowly poured into a mixture
|
Type
|
CUSTOM
|
Details
|
The layers are separated after 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
of stirring
|
Type
|
WASH
|
Details
|
The organic layer is twice washed with 25 ml of a 6N aqueous solution of hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with 25 ml of water and is dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The organic solution is evaporated to dryness under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue is crystallized from tetrachloroethylene obtaining 7.5 g of product with a yield of 71%
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)C(C#N)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |